molecular formula C25H26N2O5S B2999032 2,4-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898447-72-8

2,4-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2999032
CAS No.: 898447-72-8
M. Wt: 466.55
InChI Key: OJMJWUHDZCALQJ-UHFFFAOYSA-N
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Description

The compound “2,4-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a derivative of 1,2,3,4-tetrahydroisoquinoline . Tetrahydroisoquinolines (THIQ) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

While specific synthesis methods for this compound were not found, tetrahydroisoquinoline derivatives are often synthesized using the Pictet–Spengler reaction . This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .


Molecular Structure Analysis

The molecular structure of this compound likely includes a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring .

Scientific Research Applications

Synthesis and Chemical Properties 2,4-Dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, as part of a broader family of compounds, has been explored for its unique chemical properties and synthesis pathways. Research has shown that compounds within this chemical family are involved in the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety. This includes the preparation of compounds through Michael addition reactions and subsequent transformations to yield various derivatives with potential biological activity (Abdallah, Hassaneen, & Abdelhadi, 2009). Furthermore, the study of benzamide analogues, including those with modifications on the isoquinoline and benzamide rings, has been conducted to assess their affinity for sigma receptors, revealing their potential as ligands for sigma-2 receptors (Xu et al., 2005).

Potential for Diagnostic Imaging A significant application area for derivatives similar to this compound is in the development of imaging agents for positron emission tomography (PET). Compounds with high affinity for sigma-2 receptors have been explored for their utility in imaging the sigma-2 receptor status of solid tumors, presenting a promising avenue for cancer diagnosis and therapy monitoring (Tu et al., 2007).

Chemical Reactions and Mechanisms The chemical reactivity of structures related to this compound has also been a subject of interest. Studies on the Diels–Alder reactions of N-sulfonyl substituted aza-ortho-xylylenes generated from corresponding precursors provide insights into the synthesis of tetrahydroquinoline and quinoline derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (Consonni et al., 1996).

Ligand Binding and Receptor Studies The exploration of substituted aminobutyl-benzamides, including those with the 2,4-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl) motif, for binding σ1 and σ2 receptors highlights the potential pharmacological importance of these compounds. Studies indicate that structural modifications in the amine portion can significantly affect ligand affinity and selectivity for σ receptors, further underlining the therapeutic relevance of these chemical entities (Fan, Lever, & Lever, 2011).

Properties

IUPAC Name

2,4-dimethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-17-6-11-21(12-7-17)33(29,30)27-14-4-5-18-8-9-19(15-23(18)27)26-25(28)22-13-10-20(31-2)16-24(22)32-3/h6-13,15-16H,4-5,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMJWUHDZCALQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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